molecular formula C13H20BrNO B2597626 4-Bromo-N,N-diisopropyl-3-methoxyaniline CAS No. 1820686-18-7

4-Bromo-N,N-diisopropyl-3-methoxyaniline

Cat. No.: B2597626
CAS No.: 1820686-18-7
M. Wt: 286.213
InChI Key: AISSPYUMCDROMZ-UHFFFAOYSA-N
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Description

4-Bromo-N,N-diisopropyl-3-methoxyaniline (AN-3544) is a brominated aromatic amine featuring diisopropylamine and methoxy substituents. Its molecular structure combines steric bulk from the branched isopropyl groups with electron-donating effects from the methoxy group. This compound is primarily utilized in organic synthesis, particularly as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive bromine atom .

Properties

IUPAC Name

4-bromo-3-methoxy-N,N-di(propan-2-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO/c1-9(2)15(10(3)4)11-6-7-12(14)13(8-11)16-5/h6-10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISSPYUMCDROMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC(=C(C=C1)Br)OC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,N-diisopropyl-3-methoxyaniline can be achieved through several methods. One common approach involves the bromination of N,N-diisopropyl-3-methoxyaniline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-diisopropyl-3-methoxyaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

4-Bromo-N,N-diisopropyl-3-methoxyaniline serves as a versatile intermediate in the synthesis of various organic compounds. The compound can undergo several reactions, including halogenation and nucleophilic substitution, to yield derivatives with diverse functionalities.

Halogenation Reactions

The compound can be subjected to halogenation, which involves the introduction of halogen atoms into the aromatic ring. This process is crucial for synthesizing more complex molecules that may exhibit enhanced biological activities. For instance, the selective para-bromination of N,N-diisopropylaniline derivatives has been reported to yield products with regioselectivity, allowing for targeted modifications of the aromatic system .

Nucleophilic Substitution

Nucleophilic substitution reactions involving this compound can lead to the formation of various aniline derivatives. These reactions are essential for creating compounds with specific electronic and steric properties, which are often required in pharmaceutical applications .

Pharmaceutical Applications

The pharmaceutical industry recognizes this compound as a valuable building block in drug development. Its derivatives often exhibit biological activities that are beneficial in treating various diseases.

Anticancer Agents

Research indicates that certain derivatives of 4-bromoaniline compounds possess anticancer properties. These compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The ability to modify the aniline structure allows for the optimization of these compounds to enhance their efficacy and reduce toxicity .

Antimicrobial Activity

Some studies have highlighted the antimicrobial potential of aniline derivatives, including those derived from this compound. These compounds can act against various bacterial strains and may serve as lead compounds for developing new antibiotics .

Agricultural Chemicals

In addition to its pharmaceutical applications, this compound is also utilized in the agricultural sector.

Herbicides and Pesticides

The compound is often used as an intermediate in synthesizing herbicidal and pesticidal agents. Its derivatives have been shown to possess herbicidal activity, making them suitable for crop protection applications. For example, certain formulations based on brominated anilines have been developed to target specific weeds while minimizing harm to crops .

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-diisopropyl-3-methoxyaniline involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares AN-3544 with key analogs, highlighting substituent effects on properties and applications:

Compound Name CAS Number N-Substituents Aromatic Substituents Molecular Weight Applications Key Properties
4-Bromo-N,N-diisopropyl-3-methoxyaniline Not provided Diisopropyl Methoxy, Bromo ~300 Organic synthesis, materials High steric hindrance, moderate solubility
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline Not provided Dimethyl Trifluoromethyl, Bromo ~278 Pharmaceuticals, agrochemicals Electron-withdrawing CF₃ group enhances stability
4-Bromo-N,N-diphenylaniline 64,383-1 Diphenyl Bromo 322.21 Polymer materials High thermal stability, π-conjugation for charge transport
4-Bromo-N-cyclobutyl-3-methoxyaniline 1544717-38-5 Cyclobutyl Methoxy, Bromo 256.14 Research chemicals Conformational flexibility, compact structure
4-Bromo-N,N-bis(4-methoxyphenyl)aniline Not provided Bis(4-methoxyphenyl) Bromo ~370 Organic dyes, electronics Enhanced electron-donating capacity

Electronic and Steric Effects

  • Steric Hindrance : The diisopropyl groups in AN-3544 impose significant steric bulk, which can hinder reaction kinetics but improve selectivity in cross-coupling reactions. In contrast, dimethyl or cyclobutyl substituents reduce steric effects, enabling faster reactivity .
  • Electronic Properties : The methoxy group in AN-3544 donates electrons via resonance, stabilizing intermediates in electrophilic substitution. Conversely, the trifluoromethyl group in Fox et al.’s analog withdraws electrons, directing reactions to meta/para positions .

Reactivity in Cross-Coupling Reactions

The bromine atom in AN-3544 facilitates Suzuki-Miyaura couplings, as demonstrated in the synthesis of NIR fluorophores (e.g., TPAS) . However, nitro-substituted analogs (e.g., 4-Bromo-N,N-dimethyl-3-nitroaniline) exhibit reduced reactivity due to competing electron-withdrawing effects .

Research Findings and Trends

  • Synthetic Utility: AN-3544’s diisopropyl groups enhance solubility in nonpolar solvents, enabling its use in heterogeneous catalytic systems .
  • Safety Considerations : Nitro-containing analogs (e.g., N-(4-Bromo-2-nitrophenyl)acetamide) pose higher toxicity risks compared to methoxy or bromo derivatives .
  • Emerging Applications : Cyclobutyl-substituted analogs are being explored for conformational studies in drug design .

Biological Activity

4-Bromo-N,N-diisopropyl-3-methoxyaniline is a halogenated aniline compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H18BrN
  • Molecular Weight : 252.19 g/mol
  • CAS Number : 1820686-18-7

The compound features a bromine atom at the para position relative to the aniline nitrogen, which significantly influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination of N,N-diisopropyl-3-methoxyaniline using bromine or N-bromosuccinimide (NBS) in a solvent such as dichloromethane. The reaction conditions must be carefully controlled to achieve selective bromination at the 4-position while minimizing side reactions .

Antibacterial Properties

Recent studies indicate that compounds structurally related to this compound exhibit significant antibacterial activity. For instance, a series of brominated compounds showed minimal inhibitory concentrations (MICs) against resistant strains of Staphylococcus aureus, outperforming traditional antibiotics like vancomycin . This suggests that this compound may possess similar properties, warranting further investigation into its antibacterial efficacy.

Anticancer Potential

Research has also explored the anticancer potential of halogenated anilines, including derivatives similar to this compound. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the bromine atom is believed to enhance these effects by increasing the compound's lipophilicity and facilitating membrane penetration.

The mechanism of action for this compound is thought to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.
  • Receptor Modulation : It could bind to cellular receptors, altering signal transduction pathways involved in cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated anilines can induce oxidative stress in cells, leading to cytotoxic effects against cancerous and bacterial cells .

Study on Antimicrobial Activity

A study published in Antibiotics demonstrated that a series of brominated anilines exhibited potent antimicrobial activity against various pathogens. The research highlighted the structure-activity relationship (SAR) of these compounds, indicating that modifications at the para position (as seen in this compound) significantly impacted their efficacy against resistant strains .

Cancer Cell Line Testing

In another study focusing on cancer therapeutics, derivatives of brominated anilines were tested against several cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis in a dose-dependent manner. The study emphasized the need for further exploration into the specific pathways affected by these compounds .

Comparative Analysis with Related Compounds

CompoundAntibacterial ActivityAnticancer ActivityMechanism of Action
4-Bromo-N,N-diisopropyl-anilineModerateHighEnzyme inhibition
This compoundHighModerateROS generation
N,N-Diisopropyl-3-methoxyanilineLowLowMinimal interaction

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-N,N-diisopropyl-3-methoxyaniline with high purity?

  • Methodological Answer : A two-step approach is recommended:

Bromination : Introduce bromine at the para position of 3-methoxyaniline using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under inert atmosphere. Monitor regioselectivity via TLC to avoid over-bromination .

Diisopropylation : Employ a Buchwald-Hartwig amination with diisopropylamine and a palladium catalyst (e.g., Pd(OAc)₂) with Xantphos as a ligand. Purify via column chromatography (hexane:EtOAc, 8:2) to achieve >95% purity. Validate purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Key signals include a singlet for methoxy (-OCH₃) at ~3.8 ppm (¹H) and 55 ppm (¹³C), and diisopropyl groups showing split quartets (~3.2–3.5 ppm, ¹H) .
  • FT-IR : Confirm N–H absence (indicative of successful diisopropylation) and C–Br stretch at ~560 cm⁻¹ .
  • Mass Spectrometry : Exact mass (M+H⁺) should match the theoretical m/z (C₁₃H₂₁BrNO⁺: 296.07).

Advanced Research Questions

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :
  • Solvent Screening : Use mixed-solvent systems (e.g., dichloromethane/hexane) to enhance lattice packing. Slow evaporation at 4°C is preferred.
  • SHELX Refinement : For data processing, apply SHELXL-2018 with anisotropic displacement parameters for Br and O atoms. Address disorder in diisopropyl groups using PART instructions .
  • Validation : Cross-check with CIF deposition databases (e.g., CCDC) to resolve potential twinning or symmetry issues.

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density. Bromine’s electron-withdrawing effect activates the ring for nucleophilic aromatic substitution but deactivates it for electrophilic reactions.
  • Experimental Validation : Test Suzuki-Miyaura coupling with arylboronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O). Monitor reaction progress via GC-MS to optimize yields (typically 60–80%) .

Q. What analytical approaches resolve contradictions in reported spectral data for derivatives of this compound?

  • Methodological Answer :
  • Multi-Technique Correlation : Combine 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For example, HMBC correlations between methoxy protons and C-3 confirm substitution patterns.
  • Dynamic NMR Studies : If rotational barriers in diisopropyl groups cause splitting, conduct variable-temperature NMR (−20°C to 50°C) to coalesce signals .

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